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Introduction

TL13-110 is a potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a
reported IC50 value of 0.34 nM.[1][2] In the context of targeted protein degradation, TL13-110
serves as a crucial negative control for its counterpart, TL13-112, an ALK protein degrader.
While TL13-112 is designed to induce the degradation of ALK, TL13-110 binds to ALK with high
affinity but does not cause its degradation.[1][2] This makes TL13-110 an essential tool for
distinguishing between the effects of kinase inhibition and protein degradation in cellular and
biochemical assays. These application notes provide detailed protocols for utilizing TL13-110 in
in vitro kinase assays to characterize its inhibitory activity.

Mechanism of Action: Kinase Inhibition

ATP-competitive kinase inhibitors, such as TL13-110, function by binding to the ATP-binding
pocket of the kinase's active site. This binding event prevents the kinase from binding to ATP,
its natural substrate, thereby blocking the phosphorylation of downstream protein substrates.
This inhibition of kinase activity can modulate cellular signaling pathways that are dependent
on the kinase.
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Caption: Mechanism of ALK inhibition by TL13-110.

Quantitative Data Summary

The following table summarizes the known quantitative data for TL13-110 and provides a

template for recording additional experimental results.
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Parameter

Value

Description

IC50

0.34 nM[1][2]

The half-maximal inhibitory
concentration, indicating the
concentration of TL13-110
required to inhibit 50% of the

ALK kinase activity in vitro.

Molecular Weight

988.59 g/mol [1]

The molecular weight of the

compound.

Formula

C49H62CIN9O9S[1]

The chemical formula of the

compound.

Purity

>98% (HPLC)[1]

The purity of the compound as
determined by High-
Performance Liquid

Chromatography.

Experimental Protocols
In Vitro ALK Kinase Assay

This protocol describes a general procedure to determine the inhibitory activity of TL13-110 on

ALK kinase in vitro. This assay can be adapted for various detection methods, such as

radiometric assays using [y-32P]-ATP or non-radioactive methods like luminescence-based ATP

detection or antibody-based detection of substrate phosphorylation.

Materials:

TL13-110

o ATP

Recombinant human ALK kinase

Kinase substrate (e.g., a synthetic peptide or a protein substrate like a-casein)
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» Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.5 mM
DTT)

e DMSO (for dissolving TL13-110)

o Detection reagents (specific to the chosen assay format)

e 96-well assay plates

Procedure:

o Compound Preparation:

o Prepare a stock solution of TL13-110 in DMSO (e.g., 10 mM).

o Perform serial dilutions of the TL13-110 stock solution in DMSO to create a concentration
range for IC50 determination (e.g., from 100 pM to 1 pM).

o Prepare a final dilution of each concentration in the kinase reaction buffer. The final DMSO
concentration in the assay should be kept constant and low (e.g., <1%).

o Kinase Reaction:

o In a 96-well plate, add the diluted TL13-110 or DMSO (as a vehicle control) to each well.

o Add the recombinant ALK kinase and the kinase substrate to each well.

o Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to
allow the inhibitor to bind to the kinase.

¢ [nitiation of Reaction:

o Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP
concentration should be at or near the Km value for the specific kinase, if known, to
ensure accurate IC50 determination.

¢ Incubation:
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o Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a
specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of
the reaction.

¢ Termination and Detection:

o Terminate the kinase reaction by adding a stop solution (e.g., EDTA solution to chelate
Mg?*).

o Proceed with the detection method of choice to measure the extent of substrate
phosphorylation. This could involve:

» Radiometric Assay: Separating the phosphorylated substrate and quantifying the
incorporated radioactivity.

» Luminescence-based Assay: Measuring the amount of remaining ATP using a
luciferase/luciferin system.

» ELISA-based Assay: Using a phosphorylation-specific antibody to detect the
phosphorylated substrate.

o Data Analysis:

o Calculate the percentage of kinase inhibition for each TL13-110 concentration relative to
the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: In vitro kinase assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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